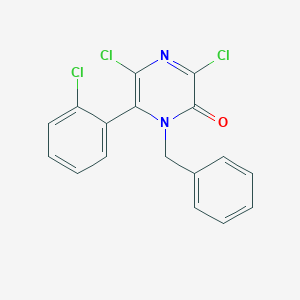
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is commonly referred to as BDPC and belongs to the class of pyrazinones. BDPC has been found to exhibit a wide range of biological activities, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of BDPC is not fully understood. However, it has been found to interact with the GABAergic system in the brain, which is involved in the regulation of anxiety and seizure activity. BDPC has also been found to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals in the body.
生化学的および生理学的効果
BDPC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and seizure activity. BDPC has also been found to modulate the activity of voltage-gated sodium channels, which can lead to a reduction in pain perception.
実験室実験の利点と制限
BDPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit a wide range of biological activities, making it a promising candidate for further research. However, there are also some limitations to the use of BDPC in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of BDPC is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on BDPC. One potential direction is the development of new drugs based on BDPC. Its wide range of biological activities makes it a promising candidate for the development of drugs for the treatment of neurological disorders. Another potential direction is the elucidation of the exact mechanism of action of BDPC. This could provide insights into the development of new drugs that target the GABAergic system or voltage-gated sodium channels. Finally, further research is needed to explore the potential applications of BDPC in other areas, such as cancer research and drug addiction treatment.
Conclusion:
In conclusion, 1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone is a promising compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. It exhibits a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. BDPC has several advantages for use in lab experiments, including its stability and wide range of biological activities. However, there are also some limitations to its use, including its low solubility in water and the lack of understanding of its exact mechanism of action. Further research is needed to explore the potential applications of BDPC in drug development and other areas of research.
合成法
BDPC can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with benzylamine to form the intermediate 1-benzyl-2-chlorobenzamide. This intermediate is then reacted with 3,5-dichloropyrazine-2-carboxylic acid to yield the final product, BDPC. This synthesis method has been optimized to produce high yields of the compound and has been widely used in research studies.
科学的研究の応用
BDPC has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. BDPC has also been found to have potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders.
特性
CAS番号 |
151936-24-2 |
|---|---|
製品名 |
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone |
分子式 |
C17H11Cl3N2O |
分子量 |
365.6 g/mol |
IUPAC名 |
1-benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C17H11Cl3N2O/c18-13-9-5-4-8-12(13)14-15(19)21-16(20)17(23)22(14)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChIキー |
IRATWBZJLZJQIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C(C2=O)Cl)Cl)C3=CC=CC=C3Cl |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C(C2=O)Cl)Cl)C3=CC=CC=C3Cl |
その他のCAS番号 |
151936-24-2 |
同義語 |
1-benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone U 94863 U-94863 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



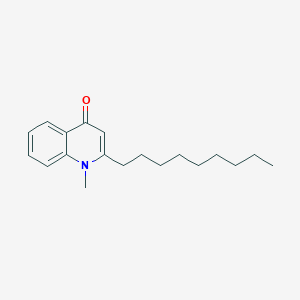
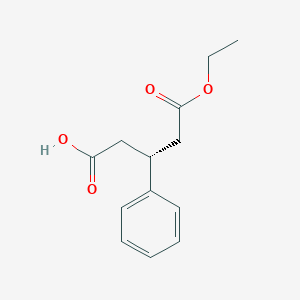
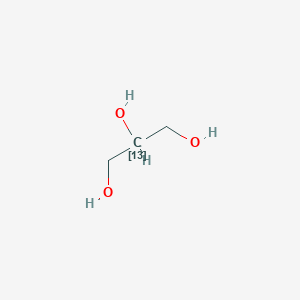
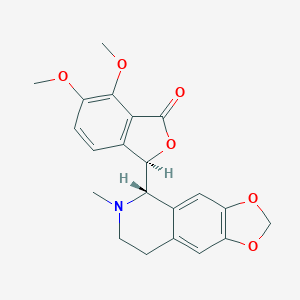
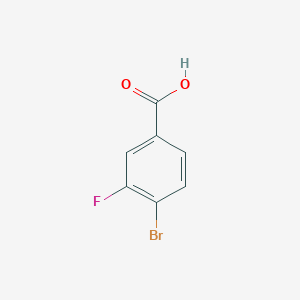
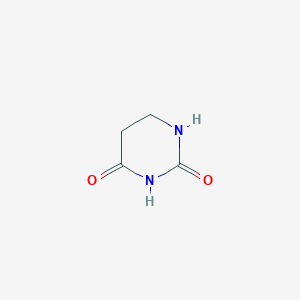
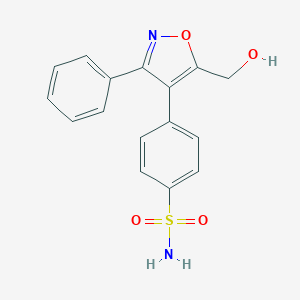
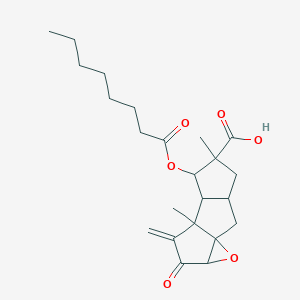
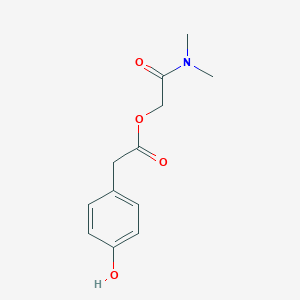
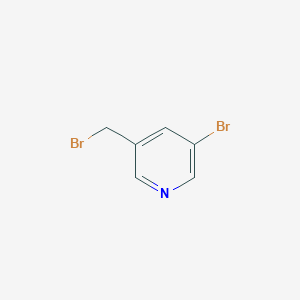
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

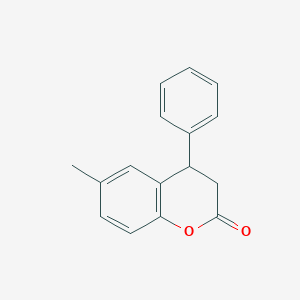
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)